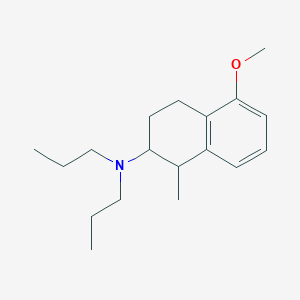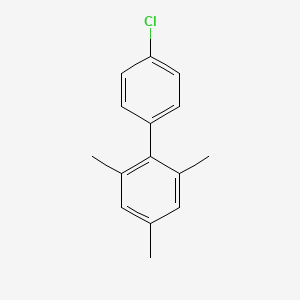
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- is a complex organic compound with the molecular formula C24H12 and a molecular weight of 300.3521 . This compound is characterized by its unique structure, which includes three benzene rings fused to a cyclododecene ring with six dehydrogenated positions. It is also known for its planar conjugated hydrocarbon structure, which contributes to its interesting electronic and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- typically involves the dehydrogenation of precursor compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- .
化学反応の分析
Types of Reactions
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the dehydrogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with reduced dehydrogenated positions.
Substitution: Substituted derivatives with various functional groups attached to the benzene rings.
科学的研究の応用
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated hydrocarbon systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
作用機序
The mechanism of action of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- involves its interaction with molecular targets through its conjugated hydrocarbon structure. This interaction can lead to the formation of charge transfer species and the emission of light through photophysical processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its function in various applications .
類似化合物との比較
Similar Compounds
Dehydrobenzoannulene Derivatives: Compounds such as 5,6,11,12,17,18-hexadehydro-2,3,8,9,14,15-hexakis(4-methoxycarbonylphenyl)tribenzo(a,e,i)cyclododecene and 5,6,11,12,17,18-hexadehydro-2,3,8,9,14,15-hexakis(4-carboxyphenyl)tribenzo(a,e,i)cyclododecene.
Hexaethynyltribenzo(a,e,i)cyclododecene: A derivative with ethynyl groups that exhibits high organization enforced by chelating alkyne C–H···O hydrogen bonding.
Uniqueness
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- is unique due to its specific dehydrogenated positions and its ability to form stable charge transfer species. Its planar conjugated structure also distinguishes it from other similar compounds, making it a valuable model for studying electronic and photophysical properties .
特性
CAS番号 |
5385-26-2 |
|---|---|
分子式 |
C24H12 |
分子量 |
300.4 g/mol |
IUPAC名 |
tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaen-2,10,18-triyne |
InChI |
InChI=1S/C24H12/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H |
InChIキー |
FYTAWGCRZIWNOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)
![6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine](/img/structure/B13384370.png)

![Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B13384385.png)

![(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate](/img/structure/B13384392.png)
![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)




